1-Azapentacyclo[4.2.0.02,5.03,8.04,7]octan-3-amine
Beschreibung
1-Azapentacyclo[42002,503,804,7]octan-3-amine is a complex organic compound characterized by its unique pentacyclic structure
Eigenschaften
CAS-Nummer |
138580-12-8 |
|---|---|
Molekularformel |
C7H8N2 |
Molekulargewicht |
120.155 |
InChI |
InChI=1S/C7H8N2/c8-7-3-1-4-2(3)6(7)9(4)5(1)7/h1-6H,8H2 |
InChI-Schlüssel |
GAJREEQRVNUESG-UHFFFAOYSA-N |
SMILES |
C12C3C4C1N5C2C3(C45)N |
Synonyme |
1-Azapentacyclo[4.2.0.02,5.03,8.04,7]octan-5-amine(9CI) |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Azapentacyclo[4.2.0.02,5.03,8.04,7]octan-3-amine typically involves multi-step organic reactions. The process often starts with the formation of the core pentacyclic structure, followed by the introduction of the amine group at the 5th position. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability. The use of automated systems and high-throughput screening can further optimize the production process, making it more efficient and cost-effective.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Azapentacyclo[4.2.0.02,5.03,8.04,7]octan-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, acids, bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different amine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Azapentacyclo[4.2.0.02,5.03,8.04,7]octan-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 1-Azapentacyclo[4.2.0.02,5.03,8.04,7]octan-3-amine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, such as inhibition of enzyme activity or modulation of cellular signaling pathways. Detailed studies are required to fully elucidate these mechanisms and their implications.
Vergleich Mit ähnlichen Verbindungen
- 1-Azapentacyclo[4.2.0.02,5.03,8.04,7]octan-2-amine
- 1-Azapentacyclo[4.2.0.02,5.03,8.04,7]octan-3-amine
Uniqueness: 1-Azapentacyclo[4.2.0.02,5.03,8.04,7]octan-3-amine stands out due to its specific structural configuration and the position of the amine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
